molecular formula C8H11N5O2 B14473216 N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine CAS No. 65224-82-0

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

Katalognummer: B14473216
CAS-Nummer: 65224-82-0
Molekulargewicht: 209.21 g/mol
InChI-Schlüssel: NFOIDCDLSHLFKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,3-diaminopyrimidine with a nitroalkene in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Analyse Chemischer Reaktionen

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC).

    Medicine: Explored for its anticancer properties due to its ability to inhibit key enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine involves the inhibition of specific enzymes such as PI3K and HDAC. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine can be compared with other similar compounds such as:

    2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[4,3-c]pyrimidin-5(6H)-ones: Known for their xanthine oxidase inhibition activity.

    Imidazo[1,2-a]pyridines: Widely used in medicinal chemistry for their diverse biological activities.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with target enzymes and pathways, making it a valuable compound for drug development .

Eigenschaften

CAS-Nummer

65224-82-0

Molekularformel

C8H11N5O2

Molekulargewicht

209.21 g/mol

IUPAC-Name

N,7-dimethyl-8-nitro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-imine

InChI

InChI=1S/C8H11N5O2/c1-5-6(13(14)15)7-10-3-4-12(7)8(9-2)11-5/h10H,3-4H2,1-2H3

InChI-Schlüssel

NFOIDCDLSHLFKM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC)N2CCNC2=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.